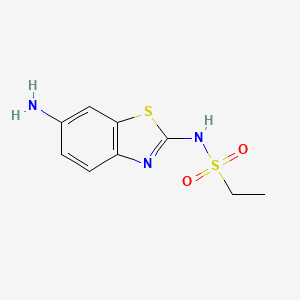

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide

Description

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a benzothiazole derivative characterized by a sulfonamide group (-SO₂NH₂) linked via an ethane chain to the 2-position of the benzothiazole core. Benzothiazoles are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-2-16(13,14)12-9-11-7-4-3-6(10)5-8(7)15-9/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAOBULBVRRHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide typically involves the reaction of 6-amino-1,3-benzothiazole with ethane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as or .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide has been investigated for its pharmacological properties. The compound is structurally related to other benzothiazole derivatives that exhibit anticonvulsant and neuroprotective effects. A study demonstrated that similar benzothiazole derivatives showed significant activity in models for epilepsy without neurotoxicity, indicating a promising therapeutic profile for compounds of this class .

Case Study: Anticonvulsant Activity

A series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity. These studies revealed that compounds with similar structural motifs to this compound exhibited efficacy in reducing seizure activity in animal models. The results suggested that this compound could potentially be developed into a therapeutic agent for epilepsy treatment .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various assays due to its ability to form stable complexes with metal ions. This property is particularly useful in spectrophotometric analysis where the compound can act as a chromogenic agent.

Applications in Spectrophotometry

The compound's ability to form colored complexes with transition metals allows it to be used in the quantitative analysis of these metals in different samples. This application is critical in environmental monitoring and quality control processes in industries such as pharmaceuticals and food safety.

Biochemical Research

This compound has been employed in proteomics research due to its sulfonamide functional group, which can interact with various biological molecules. This interaction can be leveraged to study enzyme inhibition and protein-ligand interactions.

Case Study: Enzyme Inhibition

Research has indicated that sulfonamides can inhibit certain enzymes involved in bacterial growth and proliferation. By studying the inhibitory effects of this compound on specific enzymes, researchers can gain insights into its potential as an antibacterial agent .

Toxicology Studies

The safety profile of this compound has also been evaluated through toxicological studies. These studies are crucial for determining the compound's suitability for therapeutic use.

Findings on Toxicity

Toxicological assessments have shown that derivatives of this compound do not exhibit significant liver toxicity or neurotoxicity at therapeutic doses, making them candidates for further development in clinical settings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

(a) 4-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

- Structure : Features a chloro (-Cl) substituent at the 6-position and a benzene sulfonamide group at the 2-position.

- Physicochemical Properties :

- The benzene sulfonamide group may enhance aromatic stacking interactions but reduce conformational flexibility compared to the ethane-sulfonamide chain in the target compound.

(b) 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Contains a methoxy (-OCH₃) group at position 6 and an adamantyl-acetamide group at position 2.

- Crystallography :

- The adamantyl moiety introduces significant hydrophobicity, contrasting with the more polar ethane-sulfonamide chain.

Variations in the 2-Position Substituent

(a) N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Derivatives

- Examples : Compounds with trifluoromethyl (-CF₃) at position 6 and substituted phenylacetamide groups at position 2 .

- Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the amino group in the target compound may improve water solubility. Phenylacetamide substituents enable π-π stacking, which is absent in the ethane-sulfonamide analog.

(b) 2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamides

Structural and Functional Implications

| Compound | 6-Position | 2-Position | Key Properties |

|---|---|---|---|

| Target Compound | -NH₂ | Ethane-sulfonamide | High H-bond potential; moderate hydrophilicity |

| 4-Amino-N-(6-Cl-benzothiazol-2-yl)-BSA | -Cl | Benzene-sulfonamide | Enhanced aromaticity; lower solubility |

| Adamantyl-acetamide analog | -OCH₃ | Adamantyl-acetamide | High hydrophobicity; stable crystal packing via H-bonds |

| Trifluoromethyl-phenylacetamide | -CF₃ | Phenylacetamide | Metabolic stability; strong π-π interactions |

Biological Activity

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure:

- Molecular Formula: C₉H₁₁N₃O₂S₂

- Molecular Weight: 257.34 g/mol

- IUPAC Name: N-(6-amino-1,3-benzothiazol-2-yl)ethanesulfonamide

Synthesis:

The compound is synthesized through the reaction of 6-amino-1,3-benzothiazole with ethane-1-sulfonyl chloride in the presence of triethylamine. The reaction is typically followed by purification methods such as recrystallization or chromatography to ensure high purity of the final product .

Biological Activity

This compound exhibits various biological activities, primarily through enzyme inhibition and interaction with cellular targets.

The compound's biological effects are attributed to its ability to bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various pharmacological effects depending on the target enzyme or receptor involved. Notably, it has shown promise in studies related to antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds, including this compound, possess significant antibacterial properties. In particular, studies have shown that certain analogs exhibit bactericidal activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 14 to 125 µM .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound 1 | 14 | Effective against M. tuberculosis |

| Compound 4 | 27 | Moderate activity against wild-type strain |

| Compound 5 | 82 | Effective against resistant strain |

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. For instance, cytotoxicity assays conducted on human HepG2 liver cancer cells revealed varying degrees of cytotoxicity among different derivatives. Some compounds demonstrated IC₅₀ values significantly lower than standard chemotherapeutic agents like doxorubicin .

| Compound | IC₅₀ (µM) | Comparison to Doxorubicin |

|---|---|---|

| Compound A | 15 | Lower than Doxorubicin (17.07 µM) |

| Compound B | 25 | Comparable activity |

Case Studies

Case Study 1: Antitubercular Activity

A series of benzothiazole derivatives were evaluated for their antitubercular activity. This compound was part of a study that identified compounds with enhanced potency against M. tuberculosis. The structure–activity relationship (SAR) analysis indicated that modifications to the benzothiazole core could improve efficacy while reducing cytotoxicity .

Case Study 2: CNS Depressant Effects

Another study investigated a range of benzothiazole derivatives for their effects on the central nervous system (CNS). The results indicated that certain compounds exhibited anticonvulsant properties without significant neurotoxicity, suggesting potential therapeutic uses in neurological disorders .

Q & A

Q. What are the standard synthetic routes for N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition reactions. For example, copper-catalyzed reactions (e.g., Cu(OAc)₂ in t-BuOH/H₂O solvent systems) are effective for introducing sulfonamide groups into benzothiazole scaffolds . Post-synthesis, purity is validated using thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase. Structural confirmation relies on IR (to detect –NH, C=O, and aromatic C=C stretches), NMR (for proton and carbon environments), and HRMS (to verify molecular ion peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Key techniques include:

- IR Spectroscopy : Peaks at ~3260 cm⁻¹ (–NH stretch), ~1670 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (–C–N and –C–O) confirm functional groups .

- NMR : In DMSO-d₆, look for signals at δ ~5.4 ppm (–OCH₂ or –NCH₂), δ ~7.0–8.5 ppm (aromatic protons), and δ ~10.8 ppm (–NH). ¹³C NMR peaks at ~165 ppm (C=O) and ~142 ppm (triazole carbons) are diagnostic .

- HRMS : Match observed [M+H]⁺ values with theoretical masses (e.g., ±0.001 Da precision) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for derivatives of this compound?

Optimization involves:

- Solvent Selection : Polar aprotic solvents like DMF or t-BuOH/H₂O mixtures enhance reactivity in cycloaddition reactions .

- Catalyst Loading : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloadditions but may require fine-tuning to minimize byproducts .

- Temperature Control : Reflux (e.g., 80°C in CHCl₃) improves reaction rates, while room-temperature stirring reduces energy costs for sensitive intermediates .

- Workup Strategies : Ethanol recrystallization removes unreacted starting materials, as seen in adamantane-derivative syntheses .

Q. How should researchers resolve contradictions in spectroscopic data or biological activity across studies?

- Cross-Validation : Combine multiple techniques (e.g., NMR + HRMS) to confirm structural assignments. For example, ambiguous NOE effects in NMR can be clarified via X-ray crystallography .

- Biological Replicates : Use ≥3 independent assays to address variability in IC₅₀ values. If discrepancies persist, re-evaluate cell-line specificity or compound stability under assay conditions .

- Theoretical Alignment : Link observed bioactivity to computational models (e.g., molecular docking) to identify key interactions (e.g., hydrogen bonds with target proteins) .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of the sulfonamide group in this compound?

- Functional Group Modifications : Synthesize analogs with substituents like nitro (–NO₂) or methoxy (–OCH₃) on the benzothiazole ring. Compare their antimicrobial or anticancer activities to the parent compound .

- Crystallographic Analysis : X-ray studies reveal how the sulfonamide’s gauche conformation or hydrogen-bonding networks (e.g., N–H⋯N interactions) influence molecular packing and solubility .

- Computational Modeling : Density functional theory (DFT) calculates charge distribution on the sulfonamide group to predict reactivity or binding affinity .

Q. How does crystallographic data inform the compound’s stability and intermolecular interactions?

X-ray diffraction reveals:

- Hydrogen Bonding : Classical N–H⋯N bonds form dimers, while non-classical C–H⋯O interactions stabilize crystal lattices. These features correlate with thermal stability and solubility .

- Molecular Packing : Triclinic (P1) symmetry with two independent molecules per unit cell suggests steric effects from bulky substituents (e.g., adamantyl groups), impacting melting points .

Q. How can researchers integrate experimental findings with theoretical frameworks for this compound?

- Hypothesis-Driven Design : Start with a medicinal chemistry hypothesis (e.g., "sulfonamide groups enhance kinase inhibition") and validate via enzyme assays .

- Data Repurposing : Use existing crystallographic data (e.g., bond angles, torsion angles) to parameterize molecular dynamics simulations for predicting pharmacokinetic properties .

- Literature Synthesis : Cross-reference synthetic protocols (e.g., imidazole-mediated amidation in ) with reaction databases to identify novel derivatives .

Q. What methodological considerations are critical when designing in vitro biological assays for this compound?

- Dose-Response Curves : Test concentrations spanning 3 log units (e.g., 0.1–100 µM) to capture full efficacy and toxicity profiles .

- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) and solvent-only controls to normalize results.

- Stability Monitoring : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via HPLC to ensure bioactivity correlates with intact molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.